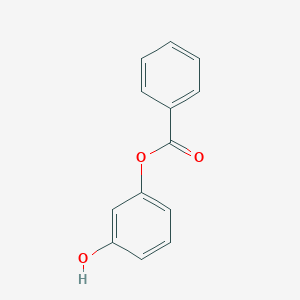

3-Hydroxyphenyl benzoate

Description

Contextualization within Organic Chemistry

From a structural standpoint, 3-hydroxyphenyl benzoate (B1203000), also known as resorcinol (B1680541) monobenzoate, is an aromatic ester. smolecule.com Its synthesis is most commonly achieved through the esterification of resorcinol (1,3-dihydroxybenzene) with benzoic acid. smolecule.com The position of the hydroxyl group at the meta-position of the phenyl ring is a key determinant of its reactivity and physical properties. smolecule.com This arrangement influences the electronic distribution within the molecule and its capacity for intermolecular interactions, such as hydrogen bonding.

The compound serves as a valuable model for studying fundamental organic reactions. Its synthesis via Fischer esterification provides a classic example of this acid-catalyzed reaction, offering insights into reaction mechanisms and kinetics. smolecule.com Furthermore, the presence of two distinct functional groups—a phenol (B47542) and an ester—allows for selective chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. smolecule.com Researchers can target either the hydroxyl group for reactions like etherification or the ester for hydrolysis or amidation, demonstrating the principles of functional group compatibility and chemoselectivity.

Significance in Contemporary Chemical Science

The relevance of 3-hydroxyphenyl benzoate extends beyond the realm of fundamental organic chemistry, finding applications in diverse areas of modern chemical science. Its inherent properties have led to its investigation and use in materials science, polymer chemistry, and even in the development of liquid crystals.

In the field of polymer chemistry, this compound has been utilized as a UV absorber. smolecule.com Its aromatic structure enables it to dissipate harmful ultraviolet radiation, thereby protecting polymeric materials from photodegradation and enhancing their durability. smolecule.combiosynth.com This property is crucial for extending the lifespan of plastics and other polymers used in outdoor applications. Additionally, it can act as a plasticizer or stabilizer in polymer formulations. smolecule.com

The investigation of this compound and its derivatives has also been significant in the field of liquid crystals. mdpi.commdpi.commdpi.com The rigid core structure provided by the phenyl and benzoate groups, combined with the potential for modification by adding flexible alkyl chains, makes it a suitable scaffold for designing molecules with liquid crystalline properties. mdpi.commdpi.commdpi.com These materials are at the forefront of display technology and other advanced optical applications.

Furthermore, the reactivity of this compound makes it a useful starting material for synthesizing a variety of other compounds with interesting properties. For instance, it can be a precursor for creating novel Schiff bases, which are known for their thermochromic and photochromic behaviors. mdpi.commdpi.commdpi.com

Below is a table summarizing some of the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 136-36-7 |

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| Melting Point | 131-136 °C |

| Appearance | White to yellow to orange powder or crystals |

This data is compiled from multiple sources. smolecule.comchemsynthesis.comtcichemicals.com

Structure

3D Structure

Propriétés

IUPAC Name |

(3-hydroxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDESWOTWNNGOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038878 | |

| Record name | Resorcinol monobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenediol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

136-36-7 | |

| Record name | Resorcinol, monobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol monobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resorcinol monobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESORCINOL MONOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942E82KUWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Hydroxyphenyl Benzoate

Direct Esterification Approaches

Direct esterification represents the most straightforward route to 3-hydroxyphenyl benzoate (B1203000), involving the formation of an ester linkage from a carboxylic acid and a phenol (B47542).

While not the most common route for this specific isomer, the principles of Fischer-Speier esterification can be applied. This method involves reacting 3-hydroxybenzoic acid with phenol in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the phenol. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

| Reactants | Catalyst | Conditions | Product |

| 3-Hydroxybenzoic Acid | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Heat, Removal of water | 3-carboxyphenyl benzoate (isomer) |

| Phenol |

Note: This specific reaction yields an isomer of the target compound. Direct esterification is more commonly applied to produce other benzoate esters.

The Schotten-Baumann reaction is a widely used method for the benzoylation of phenols. vedantu.comchemistnotes.com In the synthesis of 3-hydroxyphenyl benzoate, resorcinol (B1680541) (1,3-dihydroxybenzene) is treated with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide. vedantu.comdoubtnut.com The base deprotonates one of the phenolic hydroxyl groups of resorcinol to form a more nucleophilic phenoxide ion. vedantu.com This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the displacement of the chloride ion and the formation of the ester. chemistry-reaction.com This method is effective due to the enhanced reactivity of the phenoxide ion compared to the neutral phenol. vedantu.comquora.com The reaction is typically vigorous and results in the formation of the solid ester product. quora.com

| Reactant 1 | Reactant 2 | Reagent | Product |

| Resorcinol | Benzoyl Chloride | Aqueous Sodium Hydroxide (NaOH) | This compound |

Transesterification Processes

Transesterification is another viable method for the synthesis of benzoate esters. researchgate.net This process involves the reaction of an existing ester, such as methyl benzoate, with an alcohol or phenol—in this case, resorcinol—in the presence of a catalyst. The reaction proceeds by substituting the alcohol group of the original ester with the new one. Titanate catalysts have been shown to be highly active in promoting the transesterification of methyl benzoate to produce other esters like benzyl and butyl benzoate, achieving high conversions. researchgate.net This catalytic approach could be adapted for the reaction with resorcinol to yield this compound. The process is advantageous as it can sometimes be carried out under milder conditions than direct esterification and can avoid the use of corrosive acid chlorides.

| Reactant 1 | Reactant 2 | Catalyst | Conditions |

| Methyl Benzoate | Resorcinol | Titanate Catalyst (e.g., Tetra-alkyl titanate) | Heat |

Phenolic Hydroxylation Routes from Benzoyl Chloride and Resorcinol

The reaction between benzoyl chloride and resorcinol is a primary example of esterification, specifically O-acylation, rather than phenolic hydroxylation. In this synthesis, one of the hydroxyl groups of resorcinol acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. To favor the formation of the mono-substituted product, this compound, reaction conditions such as stoichiometry and temperature can be carefully controlled. Using a slight excess of resorcinol relative to benzoyl chloride can help minimize the formation of the di-substituted product, 1,3-phenylene dibenzoate. The reaction is typically performed in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide to neutralize the hydrochloric acid byproduct. vedantu.com

| Reactants | Reagents/Solvent | Key Conditions |

| Benzoyl Chloride | Pyridine or Aqueous NaOH | Controlled stoichiometry (excess resorcinol) |

| Resorcinol | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Room temperature to moderate heating |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. ineosopen.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which form the core structure of hydroxyphenylbenzoate derivatives. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govmdpi.com

While not a direct method for creating the ester bond itself, the Suzuki coupling is invaluable for constructing the molecular backbone. For instance, a suitably protected brominated hydroxyphenol could be coupled with a benzoic acid derivative containing a boronic acid group, or vice versa. The use of highly efficient dialkylbiaryl phosphine ligands can facilitate these couplings even with challenging substrates like aryl chlorides and at low catalyst loadings. nih.gov This methodology provides a versatile route to a wide array of substituted hydroxyphenylbenzoate derivatives that may not be accessible through classical methods. mdpi.com

| Component | Example | Role in Reaction |

| Aryl Halide | 3-Bromo-phenyl acetate (B1210297) | Electrophile |

| Organoboron Reagent | 4-(methoxycarbonyl)phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, or DMF/Water | Provides the reaction medium |

Synthesis of Deuterated or Isotopically Labeled this compound Analogs for Mechanistic Studies

The synthesis of deuterated or isotopically labeled analogs of organic compounds is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative mass spectrometry. nih.govnih.gov While specific literature on the synthesis of labeled this compound is not prevalent, the synthesis can be accomplished by employing established isotopic labeling methods. nih.gov

A common strategy involves the use of a deuterated starting material. For instance, the synthesis could proceed via the esterification of resorcinol with benzoyl chloride, where one of the aromatic rings contains deuterium atoms. Deuterated forms of resorcinol or benzoic acid can be prepared through various methods, including metal-catalyzed hydrogen-deuterium exchange. google.com The deuterium source is often an economical and readily available compound like heavy water (D₂O) or deuterated methanol (CH₃OD). google.comnih.gov

Another approach is the introduction of a labeled functional group. For example, a ¹⁴C radiolabel could be incorporated into the benzoyl group by using [¹⁴C]benzoyl chloride. Such radiotracers are invaluable in biotransformation studies to track the molecule and its metabolites within a biological system. nih.gov

These labeled compounds allow researchers to follow the transformation of the molecule during a chemical reaction or a biological process. The kinetic isotope effect, where a reaction rate changes upon substitution with a heavier isotope, can provide critical insights into the rate-determining step of a reaction mechanism. Furthermore, in metabolic studies, the distinct mass of the labeled compound allows for its unambiguous detection and quantification by mass spectrometry, helping to map its metabolic fate. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, traditionally achieved through methods like the Schotten-Baumann reaction involving resorcinol and benzoyl chloride, is increasingly being re-evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. nih.govjddhs.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents, increasing energy efficiency, utilizing renewable feedstocks, reducing derivatives, and embracing catalysis. nih.govnih.gov

Applying these principles to this compound synthesis encourages a shift from stoichiometric reagents to catalytic alternatives, minimizing the use of hazardous solvents, and designing processes that reduce waste and energy consumption. jddhs.comresearchgate.net

Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. skpharmteco.compolimi.it Solvent-free, or "neat," reactions offer a significant advantage in this regard. For the esterification reaction to produce this compound, solvent-free conditions can be achieved through techniques such as mechanochemistry (grinding or milling reactants together) or by heating the reactant mixture in the presence of a solid catalyst. nih.govpolimi.it

These methods not only reduce solvent waste but can also lead to improved reaction kinetics, higher yields, and simpler product purification, as the need to remove a solvent is eliminated. nih.gov The use of solid-supported catalysts is particularly synergistic with solvent-free conditions, providing a reaction surface and facilitating the process without a bulk solvent medium. polimi.it

Catalytic Applications in Esterification

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and lower waste compared to stoichiometric methods. researchgate.netrug.nl The esterification of resorcinol with benzoic acid to form this compound is a prime candidate for catalytic approaches. While traditional synthesis might use a stoichiometric amount of base or a strong mineral acid, green methodologies focus on using small quantities of highly active and recyclable catalysts. rug.nl

The development of solid acid catalysts is particularly relevant. These heterogeneous catalysts offer significant advantages over homogeneous catalysts like sulfuric acid, primarily their ease of separation from the reaction mixture and their potential for reuse over multiple reaction cycles, which reduces waste and cost. rug.nlmdpi.com

Silica (B1680970) gel (SiO₂) is a versatile and low-cost material widely used as a catalyst support due to its high surface area, porous structure, and thermal stability. polimi.itchemrevlett.com For esterification reactions, silica can be functionalized with acidic groups to create a potent solid acid catalyst. polimi.it

A common example is silica-sulfuric acid (H₂SO₄·SiO₂), prepared by immobilizing sulfuric acid onto the surface of silica gel. mdpi.comscirp.org This material acts as an efficient and reusable heterogeneous catalyst for various organic transformations, including esterification. The silica support provides a stable framework, preventing the leaching of the corrosive acid into the reaction mixture and simplifying workup. mdpi.comjsynthchem.com The catalyst can be easily recovered by simple filtration and reused multiple times with minimal loss of activity. mdpi.comscirp.org

| Catalyst | Reaction | Key Advantages | Reusability |

|---|---|---|---|

| Silica-Sulfuric Acid (H₂SO₄·SiO₂) | Esterification | High efficiency, low cost, easy separation, solvent-free potential. | Effective for multiple cycles (e.g., 3-5 times) with slight decrease in yield. mdpi.comscirp.org |

| Silica-Supported Heteropolyacids (e.g., H₃PW₁₂O₄₀ on SiO₂) | Acid-catalyzed reactions | Strong Brønsted acidity, high activity and selectivity. researchgate.net | Demonstrated reusability in various syntheses. researchgate.net |

Further advancements in catalyst design have led to the development of nano-silica sulfuric acid (nano-SiO₂-OSO₃H). By reducing the particle size of the silica support to the nanoscale, the catalyst's surface area is dramatically increased, leading to a higher concentration of accessible catalytic sites and enhanced reactivity. jsynthchem.comresearchgate.net

Nano-silica sulfuric acid has emerged as a highly efficient heterogeneous catalyst for a variety of organic syntheses. Its preparation involves immobilizing sulfuric acid onto nano-sized silica particles. jsynthchem.comjsynthchem.com This catalyst often exhibits superior activity compared to its micro-sized counterpart, allowing reactions to proceed smoothly under milder conditions, in shorter times, and with excellent yields. jsynthchem.comresearchgate.net Moreover, some nano-silica catalysts can be magnetic, allowing for exceptionally easy separation from the reaction mixture using an external magnet. jsynthchem.comjsynthchem.com

| Catalyst | Typical Reaction Conditions | Advantages | Reported Reusability |

|---|---|---|---|

| Nano Magnetic Silica Sulfuric Acid (NMSSA) | Solvent-free, mild conditions. | High catalytic activity, easy magnetic separation, excellent reusability. jsynthchem.comjsynthchem.com | Maintains high efficiency over multiple reaction cycles without significant loss of activity. jsynthchem.comjsynthchem.com |

The application of nano-silica sulfuric acid to the synthesis of this compound represents a state-of-the-art green methodology, offering high efficiency, minimal waste, and operational simplicity.

Spectroscopic Characterization and Structural Elucidation of 3 Hydroxyphenyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Similar to ¹H NMR, specific experimental ¹³C NMR data for 3-Hydroxyphenyl benzoate (B1203000) is not widely available in public spectral databases. A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester group and the various aromatic carbons. The chemical shifts would offer insight into the electronic structure of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 3-Hydroxyphenyl benzoate provides definitive evidence for its key functional groups. The spectrum is characterized by several distinct absorption bands corresponding to specific vibrational modes within the molecule. Analysis of the gas-phase IR spectrum from the National Institute of Standards and Technology (NIST) database reveals the following significant peaks:

O-H Stretch: A prominent broad band is expected in the region of 3600-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. In the gas-phase spectrum, this appears as a sharp peak around 3650 cm⁻¹.

C-H Aromatic Stretch: Absorption bands indicating the C-H stretching vibrations of the aromatic rings are typically observed just above 3000 cm⁻¹.

C=O Ester Stretch: A strong, sharp absorption peak characteristic of the carbonyl (C=O) stretch of the ester group is a key diagnostic feature, typically appearing in the 1750-1730 cm⁻¹ region.

C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the two aromatic rings.

C-O Ester Stretch: The spectrum also shows strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the ester linkage, typically found in the 1300-1100 cm⁻¹ range.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (phenolic) | ~3650 | Sharp (gas-phase), indicates hydroxyl group |

| C-H Stretch (aromatic) | >3000 | Indicates C-H bonds on aromatic rings |

| C=O Stretch (ester) | ~1735 | Strong, sharp peak for the carbonyl group |

| C=C Stretch (aromatic) | 1600-1450 | Multiple bands for aromatic ring vibrations |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 214.22 g/mol .

Analysis of the electron ionization (EI) mass spectrum from the NIST database shows a distinct fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 214. A key fragmentation involves the cleavage of the ester bond. The base peak in the spectrum is often observed at m/z 105, which corresponds to the benzoyl cation [C₆H₅CO]⁺. Another significant fragment can be seen at m/z 109, corresponding to the hydroxyphenoxy radical cation.

Interactive Table: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

|---|---|

| 214 | [M]⁺ (Molecular Ion) |

| 109 | [HOC₆H₄O]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

While no specific studies detailing the use of Thin-Layer Chromatography coupled with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (TLC-MALDI/TOFMS) for the analysis of this compound have been identified in the searched literature, the technique is well-suited for the analysis of mixtures containing similar phenolic compounds.

This method combines the separatory power of TLC with the sensitive mass analysis of MALDI-TOF-MS. In a hypothetical scenario, a mixture containing this compound and its derivatives or related phenolic esters could be separated on a TLC plate. After development, the plate can be directly analyzed by MALDI-TOF-MS. A matrix is applied to the spots of the separated compounds, and a laser is fired at each spot. The desorbed and ionized molecules are then analyzed by the TOF mass spectrometer, providing a mass spectrum for each component in the mixture. This allows for the rapid identification of each compound based on its molecular weight, even in complex samples, making it a powerful tool for qualitative screening and fingerprinting of chemical mixtures.

High-Resolution Mass Spectrometry (HRMS) in Environmental and Biological Samples

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the detection and identification of compounds like this compound in complex environmental and biological matrices. nih.govresearchgate.net Unlike low-resolution methods, HRMS provides highly accurate mass measurements, often with an error of less than 5 ppm, which allows for the determination of a compound's elemental composition. resolvemass.ca This level of precision is essential for distinguishing between molecules with very similar nominal masses. resolvemass.ca

In environmental monitoring, HRMS coupled with liquid chromatography (LC-HRMS) is used to screen for a wide array of emerging contaminants in samples such as wastewater, soil, and drinking water. nih.govresolvemass.canih.govulpgc.es The technique's high sensitivity enables the detection of trace levels of substances, which is crucial for assessing the distribution and fate of compounds that may pose long-term risks. resolvemass.canih.gov For instance, a multi-residue method developed for analyzing 195 drugs in wastewater utilized LC-HRMS to quantify over 100 pharmaceuticals, demonstrating the power of this approach for comprehensive screening. nih.govulpgc.es

In the context of human biomonitoring, HRMS is employed to analyze biological samples like urine and plasma to understand the human "chemical exposome"—the totality of environmental exposures. researchgate.net The ability of HRMS to perform untargeted analysis allows for the discovery of unexpected metabolites or exposure biomarkers. nih.gov Data acquired through HRMS can be retrospectively analyzed for contaminants that were not initially targeted, providing a significant advantage in exposome studies. nih.gov

Table 1: Key Advantages of HRMS in Sample Analysis

| Feature | Advantage | Relevance to this compound |

|---|---|---|

| High Mass Accuracy (<5 ppm) | Enables determination of elemental composition and confident identification. | Distinguishes it from other isobaric environmental or biological compounds. |

| High Sensitivity (sub-ppb levels) | Allows for detection of trace amounts in complex matrices. nih.gov | Quantifies low-level presence in water sources or as a metabolite in urine. |

| Full-Scan Capability | Captures data on all ions, allowing for retrospective data analysis. nih.gov | Enables future investigation for derivatives or transformation products without re-running samples. |

| Tandem MS (MS/MS) | Provides structural information through fragmentation patterns. | Confirms the identity by matching fragmentation spectra with known standards or databases. |

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not detailed in the provided search results, studies on closely related derivatives illustrate the depth of information this technique provides.

For example, a study on N-(3-hydroxyphenyl)-3-methoxybenzamide, a compound with a similar hydroxyphenyl moiety, revealed the existence of two distinct polymorphs through single-crystal X-ray diffraction. mdpi.com Polymorph I crystallized in the orthorhombic space group Pna2₁, while Polymorph II was found in the triclinic space group P-1. mdpi.com Such analyses provide crucial insights into conformational variations, disorder, and the intricate networks of intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.com

Similarly, the analysis of methyl 4-hydroxybenzoate, another related ester, showed that its crystal structure comprises three independent molecules in the asymmetric unit, connected in a 3D framework by extensive hydrogen bonding. plos.org The data collection for these types of studies is typically performed at low temperatures (e.g., 150 K or 120 K) to minimize thermal vibrations and obtain higher quality diffraction data. mdpi.complos.org

Table 2: Example Crystallographic Data for a Related Compound (N-(3-hydroxyphenyl)-3-methoxybenzamide, Polymorph I)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Temperature | 150 K |

| Radiation | CuKα (λ = 1.54184 Å) |

| Hydrogen Bonding | 3D network involving amide-to-carbonyl interactions. mdpi.com |

These examples underscore how X-ray crystallography can elucidate the structural nuances that influence the physical properties of solid-state materials, information that would be directly applicable to the study of this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable set of techniques for the separation, identification, and purification of chemical compounds.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive method widely used to monitor the progress of chemical reactions. researchgate.netnih.gov In the synthesis of esters like this compound, which could be formed via esterification of benzoic acid with resorcinol (B1680541), TLC is used to track the consumption of the starting materials and the formation of the product. sigmaaldrich.com

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber with an appropriate mobile phase. sigmaaldrich.com The choice of solvent system is critical for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (like toluene (B28343) or hexane) and a moderately polar solvent (like ethyl acetate (B1210297) or ethanol) would likely be effective. The separated spots are visualized, often under UV light, allowing for a qualitative assessment of the reaction's conversion rate. nih.govsigmaaldrich.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system and helps in identifying the product versus the reactants.

Table 3: Example TLC Conditions for Monitoring Benzoic Acid Esterification

| Parameter | Description |

|---|---|

| Stationary Phase | TLC silica gel 60 F₂₅₄ MS-grade plate. sigmaaldrich.com |

| Mobile Phase | Toluene / Ethanol 9:1 (v/v). sigmaaldrich.com |

| Visualization | UV light at 254 nm. sigmaaldrich.com |

| hRf-Value (Reactant) | Benzoic acid - 40. sigmaaldrich.com |

| hRf-Value (Product) | Methyl benzoate - 85. sigmaaldrich.com |

Following a chemical synthesis, column chromatography is the standard technique for purifying the desired product from unreacted starting materials, by-products, and other impurities. magritek.com This method operates on the same principles as TLC but on a preparative scale. magritek.com The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel.

A solvent system (mobile phase), often determined through preliminary TLC experiments, is then passed through the column. magritek.com Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected sequentially as the solvent elutes from the column. The purity of these fractions is typically checked by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high-resolution and high-mass-accuracy detection of a QTOF mass spectrometer. nih.govscripps.edunih.gov This method is exceptionally well-suited for the characterization of compounds like this compound in complex mixtures. nih.govnih.gov

The LC system first separates the components of a sample, after which the eluent is ionized (e.g., via electrospray ionization, ESI) and introduced into the mass spectrometer. nih.gov The QTOF analyzer provides high-resolution mass data, enabling the confident identification of the target compound based on its exact mass. scripps.edusemanticscholar.org Furthermore, the instrument can perform tandem mass spectrometry (MS/MS), where the precursor ion of interest is fragmented to produce a characteristic spectrum that serves as a structural fingerprint, confirming the compound's identity. scripps.edunih.gov The high sensitivity of LC-QTOF-MS allows for the detection of analytes at very low concentrations (sub-ppb levels), making it a valuable tool for metabolomics, impurity profiling, and environmental analysis. nih.gov

Computational Chemistry and Molecular Modeling of 3 Hydroxyphenyl Benzoate

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Hydroxyphenyl benzoate (B1203000), docking simulations are instrumental in predicting its binding affinity and mode of interaction with various protein targets.

For instance, derivatives of 3-hydroxyphenyl benzoate have been studied as potential inhibitors of tyrosinase, an enzyme involved in melanogenesis. Docking studies against the tyrosinase protein (PDB ID: 2Y9X) help to elucidate the binding modes of these molecules within the enzyme's active site researchgate.net. Similarly, computational docking has been employed to evaluate benzoic acid derivatives as potential antiviral agents against the SARS-CoV-2 main protease nih.gov. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of software like AutoDock to calculate the binding energies and identify the most stable conformations mdpi.commdpi.com.

| Compound Class | Protein Target | PDB ID | Key Finding from Docking |

|---|---|---|---|

| Hydroxybenzoate Derivatives | Tyrosinase | 2Y9X | Prediction of binding modes within the active site researchgate.net. |

| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | 6WNP | Prediction of binding affinity and interactions with active site residues nih.gov. |

| 3-(tert-butyl)-4-hydroxyphenyl benzoate Derivatives | Farnesoid X receptor (FXR) | Not Specified | Identification as a moderate FXR antagonist nih.gov. |

Following molecular docking, a detailed analysis of the interactions between the ligand and the protein is crucial. This analysis identifies the specific types of bonds and forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking mdpi.comnih.gov. For derivatives of this compound, studies have shown that interactions with core residues of a target protein are essential for their inhibitory activity researchgate.net.

The analysis reveals that hydrophilic substituents, like the hydroxyl group on the phenyl ring of this compound, are important for forming hydrogen bonds with polar amino acid residues in the binding pocket iomcworld.com. Conversely, the aromatic rings contribute to hydrophobic and π-stacking interactions mdpi.comiomcworld.com. In the case of farnesoid X receptor (FXR) antagonists, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for maintaining antagonistic activity, highlighting the importance of specific structural motifs in ligand-protein recognition nih.gov. These interactions are critical for the stability and specificity of the ligand-protein complex mdpi.com.

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity managingip.com. Computational methods play a key role in SAR by correlating structural modifications with changes in binding affinity and efficacy.

For derivatives of this compound, SAR investigations have been conducted to optimize their properties as enzyme inhibitors or receptor antagonists. A study on derivatives of 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate, a moderate FXR antagonist, systematically explored how substitutions on the phenyl rings affected potency and stability nih.gov. The findings indicated that replacing the benzoate with a benzamide (B126) group improved stability, while specific substitutions on the dichlorophenyl ring enhanced potency nih.gov.

In another example, SAR studies on hydroxybenzoate derivatives as tyrosinase inhibitors revealed that the number and position of hydroxyl groups on the benzoic acid scaffold are critical for their inhibitory effect researchgate.net. These computational SAR studies, often combined with experimental data, provide a rationale for designing more potent and selective molecules researchgate.netiomcworld.com.

In Silico Evaluation of Biological Activities

In silico methods are widely used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of compounds before their synthesis and experimental testing. This approach saves time and resources in the drug discovery process.

For compounds structurally related to this compound, such as other phenolic compounds, in silico tools can predict a range of biological activities mdpi.commdpi.com. For example, computational studies on polyprenylated benzophenones involved molecular docking to support their in vitro antioxidant and cytotoxic activities, as well as ADMET analysis to predict their potential as oral drug candidates mdpi.com. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of a series of compounds with their measured anti-tyrosinase activity, demonstrating good predictive power researchgate.net. Online platforms and software are used to predict bioactivity scores for various pharmaceutical targets and to assess properties according to guidelines like Lipinski's rule of five, which helps evaluate a compound's drug-likeness ekb.egrsdjournal.org.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like this compound tandfonline.comniscpr.res.in. These calculations can determine various molecular properties, including optimized geometry, bond lengths, bond angles, and the distribution of electron density tandfonline.com.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability tandfonline.comnih.gov. A smaller energy gap suggests higher reactivity nih.gov. These calculations have been used to analyze the structural, electronic, and energetic properties of related chalcone (B49325) derivatives niscpr.res.in. Furthermore, quantum-chemical parameters have been successfully used in QSAR studies to quantitatively analyze the antioxidant activities of a series of hydroxybenzalacetones nih.gov.

| Calculation Method | Basis Set | Properties Investigated | Relevance |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Molecular geometry, HOMO-LUMO energy gap, NBO analysis, MEP tandfonline.comniscpr.res.in. | Provides insights into molecular stability, reactivity, and potential interaction sites tandfonline.com. |

| Time-Dependent DFT (TD-DFT) | B3LYP/6-311++G(d,p) | Absorption wavelengths, oscillator strengths, electronic transitions tandfonline.comniscpr.res.in. | Predicts electronic absorption spectra and characterizes excited states niscpr.res.in. |

| Semi-empirical MO | Not Specified | E(HOMO), frontier electron densities (F(H,O)) nih.gov. | Used to develop QSAR models for predicting antioxidant activity nih.gov. |

Reaction Pathway Elucidation

Computational chemistry can be used to model and elucidate reaction mechanisms and pathways. For this compound, this can apply to both its synthesis and its metabolic degradation. The synthesis of a series of its derivatives has been documented, outlining the reagents and conditions for reactions such as etherification and esterification researchgate.net.

From a metabolic perspective, benzoate is a known intermediate in the degradation of aromatic compounds. Computational studies can help model the enzymatic reactions involved in these pathways. For example, benzoate can be aerobically metabolized through ligation with Coenzyme A to form benzoyl-CoA, which is then subject to monooxygenation ethz.ch. Quantum chemical calculations can be employed to model the transition states and energy barriers of these reaction steps, providing a deeper understanding of the underlying mechanisms.

Computational Studies on Molecular Interactions with Biological Systems

Computational studies provide a dynamic view of how molecules like this compound interact with complex biological systems lehigh.edu. Beyond static docking, molecular dynamics (MD) simulations are used to observe the behavior of a ligand-protein complex over time, offering insights into its stability and conformational changes mdpi.comnih.gov.

MD simulations can validate the stability of binding poses obtained from molecular docking. By simulating the movement of atoms over a period, researchers can assess whether the key interactions, such as hydrogen bonds, are maintained mdpi.comnih.gov. These simulations are crucial for understanding the dynamic nature of molecular recognition. Such computational approaches have been applied to various systems, from studying protein-protein interactions to characterizing nanomaterial-bio interfaces, demonstrating their versatility in exploring the complex interplay between molecules and biological environments lehigh.edu.

Cellular Membrane Interactions

There are no available molecular dynamics simulations or other computational studies detailing the interaction of this compound with lipid bilayers. Consequently, information regarding its preferred orientation within a membrane, the energetic favorability of its partitioning into the membrane, and its effects on membrane properties such as fluidity and thickness are not known.

Protein Binding Studies

Similarly, there is a lack of published protein docking or molecular dynamics studies investigating the binding of this compound to specific protein targets. Therefore, it is not possible to report on its binding affinity for any particular protein, the key amino acid residues involved in potential interactions, or the conformational changes that might occur upon binding. Without such studies, the creation of data tables detailing binding energies or interaction types is not feasible.

While general computational methods for studying such interactions are well-established, their application to this compound has not been documented in accessible research. The generation of a scientifically accurate and detailed article on this specific topic is contingent on the future publication of such dedicated computational studies.

Advanced Applications in Materials Science

Development of Novel Materials with Specific Properties

Research in materials science has explored the integration of 3-Hydroxyphenyl benzoate (B1203000) into polymer matrices to develop new materials with tailored characteristics smolecule.com. Its utility extends to its role as a precursor or intermediate in the synthesis of other functional molecules. For instance, through a process known as the Fries rearrangement, 3-Hydroxyphenyl benzoate can be converted into 2,4-dihydroxybenzophenone, a compound widely used as a UV absorber researchgate.net.

Furthermore, this compound is employed as a mono-phenolic chain-stopper in the synthesis of polymers like polycarbonates. This application is significant in creating polycarbonates with a high refractive index and a high glass transition temperature, making them suitable for specialized high-heat optical applications epo.org. The compound has also been identified as a component in solid printing ink compositions intended for use on optical glass, such as spectacle lenses google.com. The development of derivatives from the this compound backbone, such as 4-benzoyl-3-hydroxyphenyl benzoate, is also an active area of research for creating novel compounds with specific inhibitory functions impactglobalhealth.orgimpactglobalhealth.org.

Role in Polymer Chemistry

In polymer chemistry, this compound serves multiple functions, primarily as a plasticizer and a stabilizer, enhancing the durability and processing characteristics of various polymers.

Benzoate esters are generally recognized as highly solvating plasticizers for polymers, most notably polyvinyl chloride (PVC) specialchem.comfarkim.com. As a monobenzoate, this compound is characterized by relatively high volatility, which typically leads to its use as a solvency-boosting or viscosity-depressing additive within a plasticizer blend specialchem.com. The inclusion of benzoate plasticizers can confer several benefits to the final product, including improved tensile strength and enhanced resistance to oils, stains, and light degradation farkim.com.

In the context of rubber compounding, Resorcinol (B1680541) Monobenzoate acts as a thermosetting or vulcanizing plasticizer. Its incorporation into rubber formulations contributes to increased hardness, better abrasion resistance, and improved aging properties in the vulcanized product googleapis.com. Additionally, its role has been noted in the formulation of cellulose (B213188) acetate (B1210297) films for archival purposes, such as the preservation of documents scispace.com.

Table 1: Properties of Benzoate Esters as Plasticizers

| Property | Description |

|---|---|

| Solvating Power | Benzoate esters are highly solvating, particularly for PVC, which facilitates processing specialchem.comfarkim.com. |

| Volatility | Monobenzoates tend to have higher volatility compared to other plasticizers, making them suitable as viscosity depressants specialchem.com. |

| Performance Enhancement | They can improve tensile strength, oil resistance, stain resistance, and light resistance in the final polymer product farkim.com. |

| Processing Aid | Benzoates can lower gelation and fusion temperatures, potentially increasing production speed specialchem.comfarkim.com. |

| Specialty Applications | In rubber, Resorcinol Monobenzoate acts as a thermosetting plasticizer, improving hardness and resistance properties googleapis.com. |

A significant application of this compound is its role as a polymer stabilizer, specifically against degradation caused by ultraviolet (UV) radiation. It is widely used as a non-coloring UV inhibitor for a variety of plastics guidechem.com. Its efficacy as a UV light stabilizer is considered similar to that of benzophenone-type stabilizers dishengchemchina.com.

The compound can be incorporated into numerous polymers, including cellulose plastics, PVC, polyolefins, polyethylene, and polypropylene (B1209903) dishengchemchina.combdmaee.net. It is particularly suitable for transparent products, where maintaining clarity is essential bdmaee.net. The Code of Federal Regulations (CFR) in the United States lists this compound as a permissible antioxidant and stabilizer in acrylic and modified acrylic plastics intended for food contact surfaces govregs.comcornell.edu.

Patented technologies describe methods for chemically bonding Resorcinol Monobenzoate into a polymer structure, creating a polymer-bound UV stabilizer for advanced coating compositions google.com. It is also listed as a potential UV absorber in photocurable coating formulations google.comgoogle.com.

Table 2: Research Findings on this compound as a Polymer Stabilizer

| Polymer System | Function | Research Finding |

|---|---|---|

| Various Plastics | UV Inhibitor | Acts as a non-coloring UV inhibitor, preventing light-induced degradation guidechem.com. |

| Cellulose Plastics, PVC | Light Stabilizer, Antioxidant | Used in transparent products at dosages typically between 1.0% and 2.0% by weight of the resin bdmaee.net. |

| Polyolefins, Polyethylene | UV Stabilizer | Permitted for use in polyolefins, with specified maximum dosages in certain jurisdictions dishengchemchina.com. |

| Acrylic Coatings | Polymer-Bound UV Stabilizer | Can be reacted to form part of the polymer backbone, providing durable UV protection google.com. |

| Food Contact Plastics | Antioxidant, Stabilizer | Approved for use in semirigid and rigid acrylic and modified acrylic plastics that contact food govregs.comcornell.edu. |

Electrical Properties for Liquid Crystal Displays

The connection between this compound and liquid crystal displays (LCDs) is primarily through its relation to the broader class of phenyl benzoates. The electrical properties of phenyl benzoate are utilized in the creation of liquid crystal displays wisdomlib.org. Phenyl benzoate-based liquid crystals are noted for their excellent compatibility with other materials used in LCDs, such as biphenyls and phenyl cyclohexanes, particularly at low temperatures wisdomlib.org. In the synthesis of more complex molecules for potential liquid crystal applications, Resorcinol Monobenzoate has been used as a chemical intermediate uni-halle.de. However, specific data on the intrinsic electrical properties of this compound itself for direct use in LCD mixtures is not extensively detailed in the available literature.

Optical Component Applications

The utility of this compound in optical components is linked to its role in creating polymers with desirable optical properties.

While the parent compound, phenyl benzoate, is recognized as a starting material for manufacturing high-quality lenses, the application of this compound is more specific wisdomlib.org. It is used as a chain-stopping agent in the production of specialty polycarbonates. The incorporation of Resorcinol Monobenzoate helps to create polymers that exhibit both a high refractive index and high heat resistance, which are critical properties for materials used in advanced optical applications epo.org.

Biological and Biomedical Research on 3 Hydroxyphenyl Benzoate and Its Derivatives

Enzyme Activity Modulation

The structural characteristics of 3-hydroxyphenyl benzoate (B1203000), featuring both a phenol (B47542) and a benzoate moiety, have made it and its derivatives subjects of investigation for their potential to modulate the activity of various key enzymes involved in physiological and pathological processes. Research has focused on their inhibitory effects on enzymes central to cell signaling, inflammation, and neurotransmission.

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing a crucial role in signal transduction. nih.gov Their inhibition can enhance neuronal communication, making them attractive therapeutic targets for central nervous system disorders. mdpi.com The PDE2A subtype, in particular, is expressed in the brain, and its levels are reportedly elevated in the brains of Alzheimer's disease patients. mdpi.com

Derivatives of 3-hydroxyphenyl benzoate are being explored as potential inhibitors of Phosphodiesterase II (PDE2). researchgate.net Urolithins, which are gut microbiota metabolites of ellagitannins and feature a core structure related to this compound, have been a particular focus of this research. mdpi.comresearchgate.net As part of a study to develop PDE2 inhibitors, a series of novel urolithin derivatives were designed and synthesized. mdpi.com These studies aim to leverage the neuroprotective potential observed with related natural compounds by targeting specific enzymes like PDE2. mdpi.com

| Compound | Description | Reported Inhibitory Potential (IC50) |

|---|---|---|

| Alkoxylated 6H-benzo[c]chromen-6-one derivative 1f | A synthesized urolithin derivative. | 3.67 ± 0.47 μM mdpi.com |

| BAY 60-7550 | A known PDE2 inhibitor used as a reference. | Comparable activity to derivative 1f in in-vitro cell studies mdpi.com |

Fatty Acid Amide Hydrolase (FAAH): FAAH is an integral membrane enzyme responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide. nih.govmdpi.com Inhibition of FAAH increases the endogenous levels of these signaling lipids, a strategy that has shown analgesic and anti-inflammatory benefits in numerous preclinical models. mdpi.comnih.gov Pharmacological inhibition of FAAH is considered a promising therapeutic approach for treating a variety of painful and inflammatory conditions without the psychomimetic effects associated with direct cannabinoid receptor agonists. nih.gov While direct studies on this compound are limited, its core phenolic structure is a common feature in various enzyme inhibitors, suggesting a potential area for future investigation.

Cyclooxygenase (COX): The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the biosynthesis of prostanoids, which are mediators of inflammation and pain. osti.govacs.org They are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). osti.gov The inhibition mechanism often involves the interaction of the inhibitor with key amino acid residues in the enzyme's active site, such as Arg-120, Tyr-385, and Ser-530. acs.orgnih.gov Phenolic compounds and derivatives of benzoic acid are classes of molecules that have been extensively studied for COX inhibition. osti.gov For instance, the benzoic acid moiety of aspirin is crucial for its recognition by Arg-120, leading to the irreversible acetylation of Ser-530 and subsequent enzyme inactivation. osti.gov The evaluation of this compound derivatives for COX inhibition is a logical extension of this research, given the prevalence of its structural motifs in known inhibitors.

Phospholipases A2 (PLA2) are enzymes that hydrolyze membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. nih.govnih.gov Consequently, PLA2 inhibitors are being investigated as potential anti-inflammatory drugs. nih.govnih.gov

Polyhydroxy phenolic compounds have demonstrated the ability to inhibit PLA2 from various sources. nih.gov Research has shown that compounds such as 1,3-dihydroxy benzene (resorcinol), which is structurally related to the hydroxyphenyl portion of this compound, are efficient inhibitors of PLA2 activity. nih.gov Molecular modeling studies suggest that these active compounds may bind to the amino acid Asp 49 and disrupt the coordination of the calcium atom, which is essential for the enzyme's catalytic activity. nih.gov Furthermore, the synthesis of benzoyl phenyl benzoates, a class of compounds to which this compound belongs, has been pursued to develop effective PLA2 inhibitors. sigmaaldrich.comresearchgate.net

Antioxidant Properties and Mechanisms

The antioxidant capacity of phenolic compounds is well-documented and is largely dependent on the number and position of hydroxyl (-OH) groups attached to the aromatic ring. nih.gov These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

The antioxidant activity of hydroxybenzoic acids generally increases with the number of hydroxyl groups. nih.gov For example, gallic acid, with three hydroxyl groups, exhibits higher antiradical activity than protocatechuic acid, which has two. nih.gov The position of the hydroxyl groups is also critical. The most effective antioxidant polyphenols are typically those with hydroxyl groups in the ortho- or para- positions relative to each other, as this arrangement allows for better delocalization of the electronic charge in the resulting radical molecule. nih.gov In this compound, the single hydroxyl group on the phenyl ring can participate in free radical scavenging, contributing to its antioxidant properties.

Antimicrobial and Antibacterial Activity

The search for new antimicrobial agents is driven by the increasing prevalence of antibiotic-resistant bacterial strains. nih.gov Phenyl benzoate and its derivatives have been a subject of interest in this area, with studies exploring their efficacy against a range of microorganisms. wisdomlib.org

This compound has been synthesized and evaluated for its antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. wisdomlib.org The synthesis is typically achieved by reacting phenols with benzoyl chloride in the presence of an aqueous base like sodium hydroxide. wisdomlib.org The antibacterial effectiveness of the resulting compounds is then assessed, often using methods like the cup-and-plate technique to measure zones of inhibition. wisdomlib.org While specific quantitative data for this compound's activity from the provided search results is limited, the context of the research indicates its inclusion in screening programs designed to identify new antibacterial agents effective against common pathogens like E. coli and B. subtilis. wisdomlib.org These two organisms are standard models in antibacterial research; B. subtilis is a Gram-positive bacterium known for its ability to form resilient spores, while E. coli is a common Gram-negative bacterium. nih.govwisdomlib.org

Quorum Sensing Modulation in Vibrio cholerae

Key regulatory proteins in this pathway include LuxO, AphA, and HapR. frontiersin.orgmediresonline.org The virulence factors of V. cholerae are expressed in a low-cell-density state, while at high cell density, their expression is down-regulated. frontiersin.org The master regulators AphA and HapR act antagonistically to control the expression of virulence and biofilm genes. news-medical.net

Targeting the QS system is a promising strategy for controlling bacterial pathogenesis. Research has shown that certain phytomolecules, such as quercetin and naringenin, can modulate the QS pathway in V. cholerae, leading to a reduction in the expression of biofilm-associated genes without directly killing the bacteria. frontiersin.org Similarly, in silico studies have explored the potential of other edible bioactive compounds, like Epigallocatechin-3-gallate (EGCG), to inhibit the QS master regulator HapR. mediresonline.org While these studies highlight the potential for phenolic and flavonoid compounds to interfere with V. cholerae's communication systems, specific research into the direct effects of this compound or its derivatives on this process is not extensively documented in current literature.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making targeted chemical modifications. For derivatives of benzoic acid and related phenolic structures, SAR studies have provided insights into the features necessary for specific biological effects.

In the context of tyrosinase inhibition, a strategy for treating hyperpigmentation, SAR studies have been conducted on derivatives of this compound. researchgate.net One study synthesized a series of hydroxyl-substituted benzoic and cinnamic acid derivatives to explore their anti-melanogenic potential. researchgate.net The findings indicate that the number and position of hydroxyl groups on the benzoate ring, as well as the nature of the ester linkage, significantly influence the inhibitory activity against tyrosinase.

For example, the derivative 2-((4-methoxyphenethyl)amino)-2-oxoethyl 3-hydroxybenzoate was among the compounds synthesized and evaluated. researchgate.net The study compared a series of compounds, revealing that derivatives of 2,4-dihydroxybenzoate were particularly potent. Specifically, 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate showed a very strong inhibitory activity with an IC₅₀ of 27.35 ± 3.6 µM, which was more potent than the standard, arbutin (IC₅₀ of 191.17 ± 5.5 µM). researchgate.net This suggests that a dihydroxy substitution pattern at the 2 and 4 positions of the benzoate ring is highly favorable for this activity.

| Compound | Core Structure | Substitution Pattern | IC₅₀ (µM) |

|---|---|---|---|

| 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate | Benzoate | 2,4-dihydroxy | 27.35 ± 3.6 |

| Kojic acid (Control) | - | - | 16.69 ± 2.8 |

| Arbutin (Control) | - | - | 191.17 ± 5.5 |

These studies underscore the principle that specific structural modifications to the this compound scaffold can be used to tune its biological activity for various therapeutic targets.

Potential as Therapeutic Candidates

Snakebite Envenoming Treatment

Snakebite envenoming is a major public health issue, and treatment limitations of current antivenoms have spurred the search for small-molecule inhibitors that target key venom components. frontiersin.orgfrontiersin.org Two of the most important pathogenic toxin classes found in viper and elapid snake venoms are snake venom metalloproteinases (SVMPs) and phospholipases A2 (PLA₂s). frontiersin.orgfrontiersin.org SVMPs are largely responsible for the severe hemorrhage and tissue damage seen in victims, while PLA₂s contribute to a wide range of toxic effects, including neurotoxicity, myotoxicity, and anticoagulant activity. researchgate.netmdpi.com

Research into small-molecule inhibitors has identified several promising candidates. For SVMPs, inhibitors like the repurposed anti-cancer drug Marimastat and metal chelators have shown preclinical efficacy. frontiersin.org For PLA₂s, the drug varespladib is a potent and broad-spectrum inhibitor that has demonstrated effectiveness both in vitro and in vivo. frontiersin.orgmdpi.com

Notably, natural products, particularly phenolic and flavonoid compounds, are being investigated as a source of venom toxin inhibitors. frontiersin.orgresearchgate.net For instance, Myricetin, a flavonoid, has been shown to inhibit the proteolytic and hemorrhagic activity of SVMPs from Bothrops atrox venom. researchgate.net Another large phenolic compound, Punicalagin, was identified in a high-throughput screen as having broad-spectrum inhibitory potential against venom PLA₂ activity. frontiersin.org Although direct studies on this compound as a snakebite therapeutic are not prominent, its classification as a phenolic compound places it within a chemical class that has demonstrated potential for neutralizing key snake venom enzymes. The hydroxyl groups characteristic of phenols appear to be essential for their inhibitory activity, often forming hydrogen bonds within the active sites of the venom enzymes. researchgate.net

Neuroprotective Effects

There is a growing body of evidence suggesting that phenolic compounds possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. mdpi.commdpi.com The mechanisms underlying these effects often involve antioxidant and anti-inflammatory actions. mdpi.com

While direct studies on this compound are limited, research on closely related benzoate compounds has shown significant neuroprotective potential. Studies on sodium benzoate and lithium benzoate have demonstrated their ability to protect neurons from various insults, including those induced by amyloid-β, by improving mitochondrial function and reducing reactive oxygen species (ROS). nih.govresearchgate.net A systematic review and meta-analysis of sodium benzoate indicated its potential to mitigate oxidative stress and related inflammatory processes, which are implicated in the pathophysiology of various neuropsychiatric disorders. nih.gov

Furthermore, many polyphenols are known to exert neuroprotective functions by influencing mechanisms like neuroinflammation. mdpi.com For example, Epigallocatechin-3-gallate (EGCG), a polyphenol from green tea, has been shown to enhance neurological function and reduce stress. mdpi.com Given that this compound shares the core phenolic structure responsible for the antioxidant activity of these compounds, it is plausible that it could exert similar neuroprotective effects. These compounds may protect brain cells by neutralizing harmful free radicals and modulating signaling pathways involved in inflammation and cell death. mdpi.commdpi.com

Interaction Studies with Biological Systems

Synergistic Effects with Other Bioactive Compounds

The combination of different bioactive compounds can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects. remedypublications.com This is a particularly relevant concept for phenolic compounds, which often exhibit enhanced antioxidant activity when used in combination. researchgate.net

The mechanism behind this synergy often involves the regeneration of a more potent antioxidant by a less potent one, or the ability of different compounds to scavenge different types of free radicals. remedypublications.comnih.gov Studies investigating these interactions provide a basis for developing highly effective "antioxidant cocktails." remedypublications.com

One study systematically investigated the synergistic antioxidant effects of various phenolic and flavonoid compounds using the Ferric Reducing Antioxidant Power (FRAP) method. researchgate.net The research demonstrated that certain binary combinations of phenolic acids resulted in a substantial increase in antioxidant capacity compared to their theoretical additive effect.

| Compound Combination (Binary) | Observed Synergistic Effect (%) |

|---|---|

| Gallic acid + Caffeic acid | 137.8% |

| Quercetin + Gallic acid + Caffeic acid (Ternary) | 59.4% |

| Rutin + Caffeic acid + Rosmarinic acid (Ternary) | -21.8% (Antagonistic) |

| Chlorogenic acid + Caffeic acid + Rosmarinic acid (Ternary) | -20.0% (Antagonistic) |

The most significant synergistic effect was observed between gallic acid and caffeic acid, which showed a 137.8% increase in antioxidant activity. researchgate.net However, the study also revealed that not all combinations are beneficial; some ternary mixtures displayed antagonistic effects, where the combined antioxidant activity was less than expected. researchgate.net For example, a mixture of rutin, caffeic acid, and rosmarinic acid resulted in a 21.8% decrease in activity. researchgate.net

These findings highlight the complexity of interactions between phenolic compounds. While specific studies focusing on the synergistic effects of this compound were not identified, the principles derived from research on structurally similar compounds like caffeic and gallic acids suggest that it could participate in such synergistic or antagonistic interactions when combined with other antioxidants.

Environmental and Analytical Studies

Presence of 3-Hydroxyphenyl Benzoate (B1203000) in Environmental Samples

Currently, there is a notable lack of published research specifically documenting the presence of 3-hydroxyphenyl benzoate in various environmental compartments such as soil, water, and air. While its parent compound, resorcinol (B1680541), has been studied, providing some insight into its potential environmental behavior, direct monitoring data for this compound is scarce.

Resorcinol exhibits very low soil sorption, which suggests it has a high potential for mobility in the environment. It is also known to be readily biodegradable under aerobic conditions. inchem.org This information about resorcinol might suggest that its derivatives, like this compound, could also exhibit mobility and are not expected to persist long in the environment. However, without direct studies on this compound, its environmental fate and persistence remain largely uncharacterized.

One identified application of this compound, also known under the synonym resorcinol monobenzoate, is as an ultraviolet (UV) light absorber in plastics, including cellulose (B213188) ester plastics. karger.comchemotechnique.se This use suggests potential pathways for its release into the environment through the degradation and leaching of plastic products. Despite this potential for environmental introduction, a comprehensive bibliometric analysis spanning 50 years of research on chemical contaminants in environmental media did not highlight this compound as a frequently monitored substance. nih.gov This further underscores the gap in environmental monitoring data for this specific compound.

A substance flow analysis of resorcinol and its derivatives in Denmark did identify resorcinol monobenzoate as a relevant commercial chemical. mst.dk However, the study focused on the broader flows of resorcinol and did not provide specific data on the environmental concentrations of this compound itself.

Table 1: Summary of Information Regarding the Potential Environmental Presence of this compound

| Aspect | Information | Source |

| Parent Compound Behavior | Resorcinol has low soil sorption and is readily biodegradable. | inchem.org |

| Potential Release Pathways | Used as a UV absorber in plastics, suggesting leaching as a potential source. | karger.comchemotechnique.se |

| Environmental Monitoring Data | No direct studies found reporting concentrations in environmental samples. | N/A |

| Substance Flow Analysis | Identified as a commercial derivative of resorcinol. | mst.dk |

Analytical Methods for Detection and Quantification in Complex Matrices

The development and validation of specific analytical methods for the routine detection and quantification of this compound in complex environmental matrices are not widely documented in scientific literature. However, established analytical techniques for similar chemical classes, such as other benzoate derivatives and phenolic compounds, can be adapted for this purpose. The primary methods would likely involve chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of organic compounds in environmental samples. researchgate.netupf.edu For a semi-volatile compound like this compound, both techniques could be applicable.

A key resource for the development of a mass spectrometry-based method is the availability of the compound's mass spectrum. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for 1,3-Benzenediol, monobenzoate (a synonym for this compound), which is essential for its identification.

Table 2: Key Mass-to-Charge Ratios (m/z) for this compound (Electron Ionization)

| m/z | Relative Intensity |

| 51 | 25.8 |

| 77 | 30.2 |

| 105 | 100.0 |

| 110 | 18.5 |

| 214 | 29.8 |

Data sourced from the NIST WebBook for 1,3-Benzenediol, monobenzoate.

For analysis in complex matrices like soil or wastewater, a sample preparation step would be crucial to remove interfering substances. This could involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte before instrumental analysis.

Contaminants of Emerging Concern (CECs) are substances that are not currently regulated and whose potential impacts on the environment and human health are not well understood. who.int These can include a wide range of chemicals from pharmaceuticals and personal care products to industrial compounds.

Based on available scientific literature and regulatory lists, this compound is not widely recognized or profiled as a Contaminant of Emerging Concern. While its parent compound, resorcinol, has been investigated for its potential endocrine-disrupting effects, this compound itself has not been a significant focus of CEC monitoring programs. mst.dk The lack of data on its environmental presence and toxicological profile contributes to its current status outside of the main focus of CEC research and regulation.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Derivatives

The future design of advanced derivatives of 3-hydroxyphenyl benzoate (B1203000) will be heavily guided by Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The core structure allows for modification at several key positions, offering a rich field for synthetic exploration.

Key strategies for creating advanced derivatives include:

Modification of the Hydroxyl Group: The phenolic hydroxyl group is a prime target for derivatization. O-alkylation, for instance, can be used to introduce various alkyl or substituted alkyl chains. This approach has been used in the synthesis of derivatives of related compounds like N-(3-hydroxyphenyl) benzamide (B126) to explore new pharmacological activities. chempublishers.com

Substitution on the Phenyl Rings: Introducing different functional groups onto either the phenyl or the benzoate ring can significantly alter the molecule's electronic and steric properties. This can influence receptor binding, metabolic stability, and bioavailability. For example, the synthesis of 3-(tert-butyl)-4-hydroxyphenyl benzoate derivatives was explored to develop novel farnesoid X receptor (FXR) antagonists. nih.gov